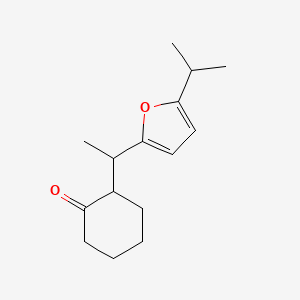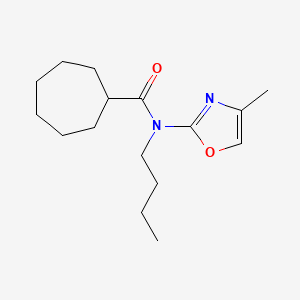
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide is a heterocyclic compound that belongs to the class of oxazoles This compound is characterized by the presence of an oxazole ring, a butyl group, and a cycloheptanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide typically involves the reaction of a cycloheptanecarboxylic acid derivative with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogenated derivatives of the oxazole ring
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. For example, it may inhibit the release of mediators in allergic responses or interact with specific proteins involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isamoxole: A compound with a similar oxazole ring structure, known for its anti-allergic properties.
N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)propanamide: Another oxazole derivative with similar chemical properties.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide is unique due to its specific combination of a cycloheptanecarboxamide moiety with an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
57067-81-9 |
|---|---|
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-3-4-11-18(16-17-13(2)12-20-16)15(19)14-9-7-5-6-8-10-14/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
DUZJWTFIQCWMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
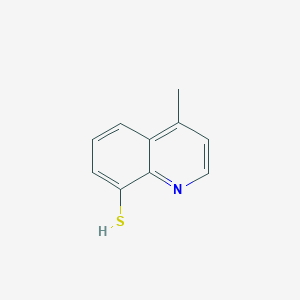
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)
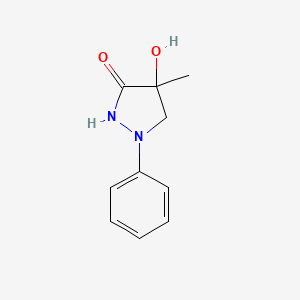

![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)

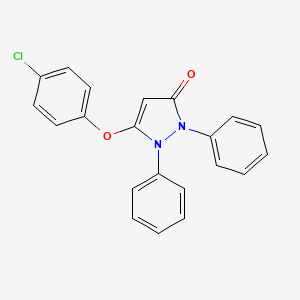
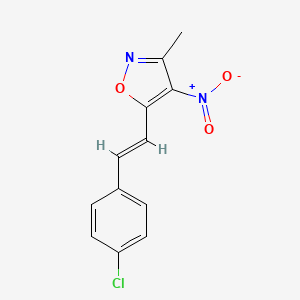
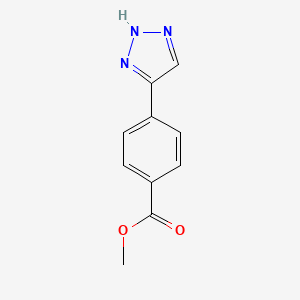
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
